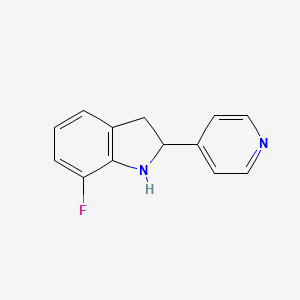

7-Fluoro-2-(pyridin-4-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11FN2 |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H11FN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2 |

InChI Key |

AWNIDFUJKCHLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2F)C3=CC=NC=C3 |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of 7 Fluoro 2 Pyridin 4 Yl Indoline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. This technique can distinguish between molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula.

For 7-Fluoro-2-(pyridin-4-yl)indoline, the molecular formula is C₁₃H₁₁FN₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is 215.0988. An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an m/z value that matches this calculated mass to within a few parts per million (ppm), thereby confirming the elemental composition. In complex mixture analysis, HRMS is powerful for identifying known compounds and elucidating the formulae of unknown species. researchgate.net The high resolving power of modern instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, allows for the separation of ions with very small mass differences, which is crucial for the unambiguous identification of compounds in intricate matrices. researchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₂FN₂⁺ | 215.0988 |

| [M+Na]⁺ | C₁₃H₁₁FN₂Na⁺ | 237.0807 |

| [M-H]⁻ | C₁₃H₁₀FN₂⁻ | 213.0831 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, and the coupling constants (J) reveal information about neighboring protons.

Pyridinyl Protons: The pyridine (B92270) ring contains two sets of chemically equivalent protons. The protons ortho to the nitrogen (H-2' and H-6') are expected to appear as a doublet at the most downfield position in the aromatic region (around 8.5-8.7 ppm) due to the deshielding effect of the electronegative nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet further upfield (around 7.3-7.5 ppm).

Indoline (B122111) Aromatic Protons: The three protons on the fluorinated benzene (B151609) ring of the indoline core (H-4, H-5, H-6) will exhibit complex splitting patterns due to both H-H and H-F coupling. They are expected in the range of 6.5-7.2 ppm. For instance, in indoline, the aromatic protons appear between 6.6 and 7.1 ppm. chemicalbook.com

Indoline Aliphatic Protons: The aliphatic protons of the indoline ring would show characteristic signals. The methine proton at the C2 position (H-2), being adjacent to a nitrogen atom and the pyridine ring, is expected to be a multiplet in the range of 4.5-5.0 ppm. The two diastereotopic protons at the C3 position (H-3a and H-3b) would appear as distinct multiplets, likely between 3.0 and 3.8 ppm. chemicalbook.comchemicalbook.com

N-H Proton: The N-H proton of the indoline ring would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 3.5-4.5 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' | 8.5 - 8.7 | Doublet (d) |

| H-3', H-5' | 7.3 - 7.5 | Doublet (d) |

| H-4, H-5, H-6 | 6.5 - 7.2 | Multiplet (m) |

| H-2 | 4.5 - 5.0 | Multiplet (m) |

| H-3a, H-3b | 3.0 - 3.8 | Multiplet (m) |

| N-H | 3.5 - 4.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each carbon.

Pyridinyl Carbons: The carbons of the pyridine ring are expected in the aromatic region. The carbons ortho to the nitrogen (C-2' and C-6') would be around 150 ppm, while the meta carbons (C-3' and C-5') would be around 121 ppm. The C-4' carbon, attached to the indoline ring, would be found around 145-150 ppm. researchgate.net

Indoline Aromatic Carbons: The six carbons of the indoline's benzene ring will appear in the aromatic region (110-150 ppm). The carbon bearing the fluorine atom (C-7) will show a large C-F coupling constant and its chemical shift will be significantly affected, typically appearing around 155-165 ppm (J_CF ≈ 240-250 Hz). The other aromatic carbons will also show smaller couplings to the fluorine.

Indoline Aliphatic Carbons: The aliphatic carbons C-2 and C-3 are expected at higher field. The C-2 methine carbon would likely resonate in the range of 60-70 ppm, while the C-3 methylene (B1212753) carbon would be around 30-40 ppm. acs.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' | ~150 |

| C-4' | 145 - 150 |

| C-3', C-5' | ~121 |

| C-7 | 155 - 165 (d, ¹J_CF ≈ 240-250 Hz) |

| C-7a | 140 - 150 |

| C-3a | 125 - 135 |

| C-4, C-5, C-6 | 110 - 130 |

| C-2 | 60 - 70 |

| C-3 | 30 - 40 |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis. nih.govnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for related fluoroindole compounds, the chemical shift for a fluorine atom at the 7-position of an indole (B1671886) or indoline ring is anticipated to be in the range of -120 to -140 ppm relative to a standard like CFCl₃. nih.gov This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-6) and potentially longer-range couplings. The precise chemical shift and coupling patterns can provide insight into the conformation of the indoline ring. nih.govnih.gov

Table 4: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-7 | -120 to -140 | Multiplet (m) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups:

N-H Stretch: A moderate to sharp absorption band around 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the indoline ring. researchgate.net

Aromatic C-H Stretch: Multiple weak to sharp bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ from the CH and CH₂ groups of the indoline ring.

C=C and C=N Stretch: Aromatic ring stretching vibrations for both the benzene and pyridine rings will appear as several bands in the 1450-1620 cm⁻¹ region. researchgate.netspectrabase.com

N-H Bend: A bending vibration for the secondary amine is expected around 1500-1550 cm⁻¹.

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1250 cm⁻¹, is characteristic of the C-F bond.

Table 5: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Indoline N-H | Stretch | 3350 - 3450 | Moderate |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak-Sharp |

| Aliphatic C-H | Stretch | 2850 - 3000 | Moderate |

| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Moderate-Strong |

| Indoline N-H | Bend | 1500 - 1550 | Moderate |

| Aryl C-F | Stretch | 1000 - 1250 | Strong |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule.

While a crystal structure for this compound is not publicly available, this analysis would be crucial for a complete structural characterization. The data obtained would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the solid-state conformation, such as the pucker of the five-membered indoline ring and the relative orientation of the pyridine ring. Importantly, X-ray diffraction elucidates intermolecular interactions, such as hydrogen bonding (e.g., involving the indoline N-H donor and the pyridine nitrogen acceptor) and π-π stacking between aromatic rings, which govern the crystal packing and influence the material's physical properties. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the assessment of purity and for the isolation of this compound from reaction mixtures and potential impurities. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally related substances, starting materials, and byproducts.

Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a gradient elution is often preferred, where the composition of the mobile phase is varied over time to achieve optimal separation of compounds with a range of polarities.

A common mobile phase system consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient typically involves increasing the proportion of the organic solvent, which decreases the retention time of the hydrophobic compounds. The UV detector is commonly set at a wavelength where the pyridine and indoline chromophores exhibit strong absorbance, allowing for sensitive detection.

The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. For preparative HPLC, the same principles are applied on a larger scale to isolate the compound of interest.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min (Varies with exact system) |

Advanced Mass Spectrometric Techniques for Comprehensive Structural Study

While routine mass spectrometry provides the molecular weight of this compound, advanced techniques are necessary for its unequivocal structural confirmation and for detailed fragmentation analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and exceptional mass accuracy. This technique can provide the elemental composition of the parent ion and its fragments with a high degree of confidence, confirming the molecular formula of C₁₃H₁₁FN₂. The high resolving power of FT-ICR-MS is also crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions.

Triple Quadrupole Electrospray Ionization Tandem Mass Spectrometry (QqQ ESI-MS/MS) is a powerful tool for structural elucidation through controlled fragmentation. In this method, the precursor ion corresponding to protonated this compound ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, the collision cell), and the resulting product ions are analyzed in the third quadrupole (Q3). The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For instance, common fragmentation pathways for this compound might include the loss of the pyridine ring or cleavage within the indoline structure.

Nanostructure-Initiator Mass Spectrometry (NIMS) or Nanoparticle-Assisted Laser Desorption/Ionization (NALDI-MS) represents a newer, matrix-free laser desorption/ionization technique. While less commonly reported for this specific compound, its application could offer advantages in reducing background noise and matrix-related interferences that can be present in traditional MALDI-MS, potentially providing cleaner mass spectra for analysis.

Table 2: Expected High-Resolution Mass Spectrometry and Tandem MS/MS Data for this compound

| Ion | Calculated m/z | Major Fragment Ions (MS/MS) |

| [M+H]⁺ (C₁₃H₁₂FN₂⁺) | 215.0985 | 137.0608, 109.0448, 78.0344 |

| [M+Na]⁺ (C₁₃H₁₁FN₂Na⁺) | 237.0804 | - |

Table 3: Interpretation of Major Fragment Ions in QqQ ESI-MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 137.0608 | Loss of pyridine (C₅H₅N) |

| 109.0448 | Further fragmentation of the fluoroindoline core |

| 78.0344 | Pyridinium cation |

Structure Activity Relationship Sar and Mechanistic Elucidation of 7 Fluoro 2 Pyridin 4 Yl Indoline Derivatives

Mechanistic Insights into Biological Interactions at the Molecular Level

The biological activity of 7-fluoro-2-(pyridin-4-yl)indoline and its derivatives is underpinned by their specific interactions with various biological macromolecules. These interactions, dictated by the compound's three-dimensional structure and electronic properties, lead to the modulation of receptor function, enzyme activity, and cellular signaling cascades. The fluorine atom at the 7-position and the pyridinyl group at the 2-position of the indoline (B122111) core are critical determinants of this activity.

Elucidation of Receptor Binding Affinities and Selectivity Profiles

The affinity and selectivity of indoline derivatives for specific receptors are crucial for their therapeutic potential and are often evaluated through radioligand binding assays. While direct binding data for this compound is not extensively published, studies on structurally related analogs provide significant insights into how modifications to the indoline and substituent scaffolds influence receptor interactions.

Indole (B1671886) derivatives have been widely studied for their interactions with central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netnih.gov For instance, research into ligands for dopamine and serotonin receptors has shown that the nature and position of the substituent on the piperazine (B1678402) ring, which is analogous to the pyridine (B92270) ring in the subject compound, are critical for binding affinity. nih.gov In one study, replacing a phenyl ring with a pyridin-4-yl substituent resulted in a compound that was inactive at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, highlighting the sensitivity of these receptors to the electronic and steric properties of the heterocyclic substituent. nih.gov Conversely, derivatives with pyridin-2-yl and pyrimidin-2-yl groups retained moderate activity, suggesting that the nitrogen position within the pyridine ring is a key determinant of binding. nih.gov

The fluorine substitution on the core structure is also a critical factor. In the development of probes for the dopamine transporter, optically pure 7-fluorotropanes were synthesized, demonstrating the utility of fluorine in creating specific ligands for CNS targets. nih.gov Similarly, studies on pyrazol-4-yl-pyridine derivatives as allosteric modulators for the muscarinic acetylcholine (B1216132) receptor M4 showed that subtle chemical modifications around the core structure significantly influenced binding affinity. nih.gov

The binding affinity of related indole alkaloids to opioid receptors has also been characterized. For example, 7-hydroxymitragynine, an indole alkaloid, demonstrates a higher binding affinity for the µ-opioid receptor (MOR) compared to κ- (KOR) and δ-opioid receptors (DOR). nih.gov

Table 1: Receptor Binding Affinities of Selected Indole/Pyridine Derivatives

| Compound/Class | Target Receptor | Binding Affinity (Ki) | Key Structural Feature | Source |

|---|---|---|---|---|

| 7-Hydroxymitragynine | µ-Opioid Receptor (MOR) | 77.9 nM | Indole alkaloid structure | nih.gov |

| 7-Hydroxymitragynine | κ-Opioid Receptor (KOR) | 220 nM | Indole alkaloid structure | nih.gov |

| 7-Hydroxymitragynine | δ-Opioid Receptor (DOR) | 243 nM | Indole alkaloid structure | nih.gov |

| Indazole-piperazine derivative (Ref. Compound 1) | Dopamine D₂ Receptor | High Affinity | Phenylpiperazine | nih.gov |

| Indazole-piperazine derivative (Compound 7) | Dopamine D₂ Receptor | Inactive | Pyridin-4-ylpiperazine | nih.gov |

Enzyme Inhibition Kinetics and Mechanisms (e.g., ATP-competitive inhibition)

Indoline and indole scaffolds are prevalent in a multitude of enzyme inhibitors, particularly protein kinase inhibitors. benthamscience.com Kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process fundamental to cellular signaling. mdpi.comnih.gov Many kinase inhibitors function by competing with ATP for its binding pocket on the enzyme. nih.govnih.gov The indole/azaindole/oxindole core is an excellent scaffold for this purpose, as it can fit into the ATP-binding pocket and form key interactions, such as hydrogen bonds with the hinge region of the kinase. nih.gov

A highly relevant example is the discovery of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319), a potent and selective inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ). nih.govresearchgate.net Although based on a quinoline (B57606) core, its structure features a 7-fluoro and a pyridin-2-yl substituent, making it a close analog. AMG319 was identified as a powerful inhibitor with an IC₅₀ of 16 nM in a human whole blood assay, demonstrating excellent selectivity across a wide panel of protein kinases. nih.govresearchgate.net

Kinetic studies of other related compounds have elucidated their inhibitory mechanisms. For example, new pyridine-quinoline hybrids have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov A competitive inhibitor typically binds to the active site of the enzyme, directly blocking substrate access, while a non-competitive inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. nih.gov The incorporation of fluorine into inhibitor molecules can significantly enhance their potency by altering electronic properties and binding interactions. researchgate.net

Table 2: Enzyme Inhibition Data for Related Heterocyclic Compounds

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism of Inhibition | Source |

|---|---|---|---|---|

| AMG319 (7-fluoro-2-(pyridin-2-yl)quinoline analog) | PI3Kδ | 16 nM (in human whole blood) | ATP-Competitive (presumed) | nih.govresearchgate.net |

| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) | 0.45 µM | Direct Inhibition | acs.org |

| Pyridine-quinoline hybrid 5c | PIM-1 Kinase | Potent | Competitive | nih.gov |

| Pyridine-quinoline hybrid 13a | PIM-1 Kinase | Potent | Competitive & Non-competitive | nih.gov |

Modulation of Specific Cellular Pathways (e.g., serotonergic pathway, mitotic progression)

By binding to receptors or inhibiting enzymes, this compound derivatives can modulate entire cellular pathways, leading to broad physiological effects. The specific pathways affected depend on the primary molecular target.

Serotonergic and Other CNS Pathways: Given the affinity of many indole derivatives for CNS receptors, these compounds can significantly modulate neurotransmitter pathways. researchgate.netnih.govglobalresearchonline.net For example, 7-[¹⁸F]fluorotryptophan has been developed as a PET tracer to visualize tryptophan metabolism, which is the precursor to serotonin and melatonin (B1676174), demonstrating the role of fluorinated indoles in probing the serotonergic system. researchgate.net The interaction of such compounds with dopamine and serotonin transporters and receptors can alter neuronal signaling, which is the basis for their potential use in treating CNS disorders. nih.gov

Cell Proliferation and Apoptosis Pathways: A major area of investigation for indole derivatives is cancer therapy, where they have been shown to interfere with cell division and survival pathways. nih.govnih.gov One key mechanism is the inhibition of tubulin polymerization. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.gov This leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. nih.govnih.gov

Kinase-Mediated Signaling Pathways: As potent kinase inhibitors, indole derivatives can block critical signaling cascades that promote cell growth and survival. benthamscience.comnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and is often hyperactive in cancer. nih.gov The PI3Kδ inhibitor AMG319, a close analog, demonstrates how this class of compounds can block this specific pathway, leading to anti-inflammatory and potentially anti-cancer effects. nih.govresearchgate.net Other pathways modulated by indole derivatives include those regulated by NF-κB, a key player in inflammation. nih.gov

Proposed Mechanisms of Action for Related Indoline/Indole Derivatives

The diverse biological activities of indoline and indole derivatives stem from a variety of underlying mechanisms of action, which have been extensively reviewed. nih.govnih.govnih.gov

Inhibition of Protein Kinases: This is one of the most well-established mechanisms, particularly for anti-cancer applications. mdpi.com Derivatives of the indolin-2-one scaffold, such as Sunitinib, are multi-targeted kinase inhibitors that bind to the ATP-pocket of receptors like VEGFR and PDGFR, thereby inhibiting downstream signaling required for tumor angiogenesis and growth. benthamscience.comnih.gov

Disruption of Microtubule Dynamics: Many indole alkaloids, including the vinca (B1221190) alkaloids (Vinblastine, Vincristine), function as anti-mitotic agents by inhibiting the polymerization of tubulin into microtubules. nih.govnih.gov This disrupts the mitotic spindle, arrests cancer cells in mitosis, and induces apoptosis. nih.gov

Modulation of Neurotransmitter Receptors and Transporters: In the CNS, indole derivatives can act as agonists or antagonists at various G-protein coupled receptors, such as those for serotonin and dopamine. nih.govnih.gov They can also inhibit the reuptake of these neurotransmitters from the synaptic cleft by blocking their respective transporter proteins, thereby prolonging their signaling effect. nih.gov

Induction of Apoptosis: Beyond cell cycle arrest, indole derivatives can directly trigger apoptosis through various mechanisms. nih.gov This can involve the upregulation of pro-apoptotic proteins like caspases or the downregulation of anti-apoptotic proteins. wikipedia.org

Antioxidant and Anti-inflammatory Effects: Some indole derivatives exhibit neuroprotective effects through their ability to scavenge reactive oxygen species (ROS). nih.gov Others exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX-2) or 5-lipoxygenase (5-LOX). acs.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of 7 Fluoro 2 Pyridin 4 Yl Indoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug candidate.

The indoline (B122111) core is a common feature in molecules designed to target a variety of protein families, particularly kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. physchemres.org Molecular docking simulations are employed to predict how 7-Fluoro-2-(pyridin-4-yl)indoline might fit into the ATP-binding pocket of various kinases or the active sites of other receptors.

These simulations can reveal specific interactions between the ligand and key amino acid residues in the target's binding site. For instance, the nitrogen atom in the pyridine (B92270) ring and the NH group of the indoline core can act as hydrogen bond acceptors and donors, respectively. The aromatic systems of the indoline and pyridine rings can engage in favorable π-π stacking or π-alkyl interactions with hydrophobic residues in the binding pocket. physchemres.org The fluorine atom at the 7-position can form specific halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

While specific docking studies on this compound are not extensively published, studies on structurally related indole (B1671886) derivatives targeting kinases like Pim-1 and EGFR provide a model for the likely interactions. physchemres.orgnih.gov These studies consistently highlight the importance of hydrogen bonds with hinge region residues and hydrophobic interactions within the kinase active site.

Table 1: Predicted Key Residue Interactions for this compound with a Hypothetical Kinase Target.

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) | Significance |

|---|---|---|---|

| Indoline NH | Hydrogen Bond (Donor) | Glutamic Acid (Glu) | Anchors the ligand in the hinge region of the kinase. |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Lysine (Lys) | Contributes to binding affinity and specificity. |

| Indoline Aromatic Ring | π-π Stacking | Phenylalanine (Phe) | Stabilizes the binding pose through hydrophobic interactions. |

| 7-Fluoro Substituent | Halogen Bond / Hydrophobic Interaction | Leucine (Leu) / Valine (Val) | Enhances binding affinity and can improve selectivity. |

| Pyridyl Ring | Cation-π Interaction | Lysine (Lys) | Provides an additional stabilizing electrostatic interaction. |

By identifying which residues are critical for binding, molecular docking simulations pinpoint "hotspots" for optimization. If a simulation reveals an unoccupied hydrophobic pocket near the ligand, medicinal chemists can rationally design derivatives with additional substituents to fill that space, potentially increasing potency. Conversely, if a part of the molecule shows unfavorable steric clashes with the receptor, it can be modified or removed. For this compound, docking results might suggest that modifying the substitution pattern on the pyridine ring or adding groups to the indoline nitrogen could lead to improved interactions and, consequently, better biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the ligand-receptor complex over time, providing crucial information about the stability of the predicted binding mode and the conformational flexibility of both the ligand and the protein. nih.gov

For the this compound-target complex, an MD simulation would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory would be analyzed to see if the key interactions identified in docking are maintained. nih.gov This analysis can confirm the stability of the binding, reveal alternative binding modes, or show the ligand dissociating from the active site. Such insights are critical for validating docking predictions and ensuring that the designed compound will form a stable, long-lasting complex with its intended target.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and intrinsic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. aimspress.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can indicate a higher propensity for charge transfer to occur within the molecule or between the molecule and a binding partner. semanticscholar.org DFT calculations can precisely compute these energy levels, providing a quantitative measure of the electronic sensitivity and reactivity of this compound.

Table 2: Representative Quantum Chemical Properties for this compound Calculated by DFT.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy level of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the energy level of the lowest energy unoccupied state; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

In Silico ADME Prediction and Pharmacokinetic Profiling for Theoretical Drug-Likeness Assessment

Computational tools play a pivotal role in modern drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby assessing its potential as a drug candidate. For this compound, in silico models predict a favorable pharmacokinetic profile, suggesting it possesses drug-like qualities.

These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to forecast a compound's oral bioavailability. The theoretical ADME properties of this compound, based on computational analysis of analogous structures, are summarized below. These analyses suggest that the compound has a high probability of good oral absorption and metabolic stability.

The data indicates that this compound aligns well with the parameters for a potential oral drug candidate. Its predicted low molecular weight and moderate lipophilicity (logP) are within the optimal range for intestinal absorption. The number of hydrogen bond donors and acceptors also falls within the accepted limits, further supporting its potential for good membrane permeability. Moreover, the predicted low number of rotatable bonds suggests a degree of conformational rigidity, which can be beneficial for binding to a biological target.

Predicted ADME Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | ~228.26 g/mol | High probability of good absorption and diffusion |

| logP (Lipophilicity) | ~2.5 | Optimal balance for solubility and membrane permeability |

| Hydrogen Bond Donors | 1 | Good oral bioavailability |

| Hydrogen Bond Acceptors | 2 | Good oral bioavailability |

| Rotatable Bonds | 1 | Favorable conformational stability |

| Polar Surface Area (PSA) | ~41.5 Ų | Good cell membrane permeability |

| Aqueous Solubility | Moderate | Sufficient for absorption |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May limit central nervous system side effects |

| Cytochrome P450 (CYP) Inhibition | Low predicted inhibition of major isoforms | Lower potential for drug-drug interactions |

Virtual Screening and Lead Optimization Strategies for this compound Analogues

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this process can be used to explore a vast chemical space and identify analogues with potentially improved potency and selectivity.

Lead optimization strategies for this compound would focus on modifying its structure to enhance its interaction with a specific biological target while maintaining its favorable ADME properties. Key strategies could include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule, such as the fluoro and pyridinyl groups, researchers can understand how these changes affect its biological activity. For instance, altering the position of the fluorine atom on the indoline ring or substituting the pyridine ring with other heterocycles could lead to enhanced target binding.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design new analogues with a higher probability of being active.

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. By visualizing these interactions, medicinal chemists can design modifications to the molecule that strengthen its binding affinity. For example, adding a functional group that can form an additional hydrogen bond with the target protein could significantly increase its potency.

Through these iterative cycles of design, synthesis, and testing, guided by computational insights, it is possible to optimize the therapeutic potential of this compound analogues.

Biological Activities and Potential Applications of 7 Fluoro 2 Pyridin 4 Yl Indoline in Chemical Biology and Drug Discovery Research

Broad Spectrum Biological Activities of Indoline (B122111) and Indole (B1671886) Derivatives

The indole nucleus and its reduced form, indoline, are fundamental components of many natural products and synthetic drugs, exhibiting a remarkable range of pharmacological effects. frontiersin.orgacs.org This versatility stems from the scaffold's ability to mimic peptide structures and interact with various enzymes and receptors. frontiersin.org

Historically, indole alkaloids like the vinca-derived compounds, vinblastine (B1199706) and vincristine, have been pivotal in cancer chemotherapy by inhibiting tubulin polymerization. nih.govmdpi.com More contemporary synthetic derivatives have expanded this anticancer potential. For instance, Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors, highlighting the scaffold's role in targeted cancer therapy. nih.govwikipedia.org

Beyond cancer, indole derivatives have demonstrated significant anti-inflammatory properties, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org This activity is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2). wikipedia.org The scaffold is also a key component in compounds developed for their antimicrobial, antifungal, antiviral, and antitubercular activities. frontiersin.orgrsc.orgnih.gov Furthermore, the presence of the indole ring in crucial biomolecules like serotonin (B10506) and melatonin (B1676174) underscores its importance in neurobiology, leading to the development of indole-based compounds with neuroprotective and other central nervous system effects. nih.gov The indoline core, a saturated version of indole, is also found in potent biologically active compounds, including selective α1A-adrenoceptor antagonists. mdpi.com

Research into Anticancer Potential of 7-Fluoro-2-(pyridin-4-yl)indoline Analogues

The anticancer potential of compounds related to this compound is significant, given the established roles of the indole, indoline, and pyridine (B92270) moieties in oncology research. mdpi.com The introduction of a fluorine atom can further enhance properties like metabolic stability and binding affinity, making fluorinated analogues a subject of intense investigation.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Indole and indoline derivatives have proven to be a rich source of kinase inhibitors.

PERK (Protein kinase RNA-like endoplasmic reticulum kinase): PERK is a key sensor of endoplasmic reticulum (ER) stress, and its inhibition is being explored as a therapeutic strategy in cancers like neurodegenerative diseases and diabetes. While specific inhibitors based on the this compound scaffold are not yet reported, the general principle of targeting kinase activity is well-established for related heterocyclic compounds.

Aurora Kinases: The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate mitosis, and their overexpression is common in many human tumors. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis. Various heterocyclic scaffolds, including indolin-2-one and pentacyclic derivatives, have been developed as potent Aurora kinase inhibitors. Benzo[e]pyridoindole derivatives, for example, have been identified as nanomolar inhibitors of Aurora kinases. nih.gov

B-Raf Kinase: The B-Raf kinase is a component of the MAPK signaling pathway, and its V600E mutation is a key driver in melanoma and other cancers. Indole-3-carbinol, a natural product, has been shown to selectively inhibit the enzymatic activity of the oncogenic BRAF-V600E mutant. Furthermore, Dabrafenib, an approved B-Raf inhibitor, features a pyridine-thiazole structure, highlighting the utility of the pyridine ring in targeting this kinase. acs.org

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme that mediates inflammatory processes and is often upregulated in tumors. wikipedia.org Indole derivatives have been extensively studied as selective COX-2 inhibitors, representing a potential mechanism for both anti-inflammatory and anticancer effects. nih.gov

Haspin: Haspin is an atypical kinase involved in mitosis, making it an emerging target in oncology. wikipedia.org A series of substituted indoles have been developed as highly potent and selective Haspin inhibitors, demonstrating nanomolar efficacy. wikipedia.org

Table 1: Kinase Inhibitory Activity of Selected Indole and Pyridine Analogues

| Compound/Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzo[e]pyridoindole derivative (Compound 1) | Aurora Kinases | 145 nM (H358 cell line) | nih.gov |

| Indole-3-carbinol (I3C) | BRAF-V600E | Selectively inhibits enzymatic activity | |

| Indole Chalcone Derivative (Compound 12) | Tubulin Polymerization | 2.09 μM | nih.gov |

| Indole-based inhibitor (Compound 60) | Haspin | Potent nanomolar inhibition | wikipedia.org |

| (E/Z)-5-Fluoro-3-[4-(pyridin-4-ylmethoxy)benzylidene] indolin-2-one (5n) | FLT3 / CDK2 | IC50: 0.27 nM (FLT3), 2.47 nM (CDK2) for related compound |

A primary outcome of kinase inhibition and other anticancer mechanisms is the suppression of cancer cell growth. Numerous studies have documented the potent antiproliferative effects of indole, indoline, and pyridine-containing compounds across a wide panel of human cancer cell lines.

For example, novel indole-aryl amide derivatives have shown significant activity against MCF7 (breast) and PC3 (prostate) cancer cells, with IC50 values in the low micromolar range. mdpi.com Spiro indoline-2-one derivatives demonstrated potent growth inhibition against MCF-7 breast cancer cells with GI50 values as low as 0.04 µM. In another study, pyridine-bridged analogues of combretastatin-A4 induced G2/M phase cell cycle arrest in HeLa cells. Some compounds have progressed to in vivo studies, where they have been shown to inhibit tumor development in mouse xenograft models. nih.gov

Table 2: Antiproliferative Activity of Selected Analogue Compounds

| Compound/Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Indole-Aryl Amide (Compound 2) | MCF7 | Breast Cancer | 0.81 μM | mdpi.com |

| Indole-Aryl Amide (Compound 2) | PC3 | Prostate Cancer | 2.13 μM | mdpi.com |

| Spiro Indoline-2-one (SSSK17) | MCF-7 | Breast Cancer | 0.04 μM | |

| Pyridine-bridged CA-4 analogue (4h) | HeLa | Cervical Cancer | 73.4% arrest in G2/M phase at 1 μM | |

| Pyridine-Thiazole Hybrid (Compound 4) | 60 cancer cell lines | Various | Growth inhibition >50% at 10 μM | acs.org |

A growing strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Indole-based compounds have shown significant promise in this area. For instance, a novel indole-based Haspin inhibitor demonstrated a twofold improvement in the antitumor activity of paclitaxel (B517696) in both 2D and 3D cellular models. wikipedia.org In another study, the natural indole compound, indole-3-carbinol, acted synergistically with Genistein and the anticancer agent TRAIL to induce apoptosis in endometrial cancer cells. Clinical studies have also explored combinations, such as the use of the indole-derivative anlotinib (B1662124) with chemotherapy agents like oxaliplatin (B1677828) and capecitabine (B1668275) for metastatic colon cancer. These findings suggest that kinase inhibitors derived from scaffolds like this compound could be valuable components of combination therapy regimens.

Investigation of Antimicrobial and Antifungal Research Applications

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Both indole and pyridine scaffolds are well-represented in the field of antimicrobial research.

Indole derivatives containing other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have been synthesized and shown to possess a broad spectrum of activity against bacteria like Staphylococcus aureus (including MRSA) and Escherichia coli, as well as fungi like Candida albicans. rsc.org The fluorine atom is a key feature of the fluoroquinolone class of antibiotics, which act by inhibiting DNA gyrase and topoisomerase IV. The structural similarity of a fluoro-pyridinyl-indoline to these established antibacterial classes suggests a potential for antimicrobial activity. Indeed, novel fluoroquinolone agents incorporating pyrrolidine (B122466) moieties (related to indoline) exhibit potent activity against both Gram-positive and Gram-negative bacteria. Furthermore, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown excellent activity against Gram-positive bacteria, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Analogue Compounds

| Compound/Class | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | S. aureus | 3.125 | rsc.org |

| Indole-triazole derivative (3d) | MRSA | 3.125 | rsc.org |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | rsc.org |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | 0.25 - 1 | |

| Fluoroquinolone (LB20304) | S. aureus (MRSA) | Potent activity |

Neurobiological Modulatory Effects and Related Research

The indole scaffold is central to neurobiology, forming the core of neurotransmitters and drugs targeting the central nervous system. Research into indole and indoline derivatives has identified compounds with potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's.

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, inhibitors of monoamine oxidase B (MAO-B) can increase dopamine (B1211576) levels in the brain. Recently, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based compound, was identified as a novel, selective, and potent MAO-B inhibitor with an IC50 of 0.78 µM. This highlights the potential of fluorinated indole structures in this therapeutic area. Another kinase target relevant to Parkinson's is LRRK2, which can be inhibited by pyrrolopyridine derivatives.

In the context of Alzheimer's disease, indole–phenolic compounds have demonstrated neuroprotective properties by chelating metal ions, exerting antioxidant effects, and reducing the aggregation of amyloid-β peptides in neuroblastoma cell models. nih.gov Furthermore, a series of indoline and indole derivatives were developed as potent and selective antagonists for the α1A-adrenoceptor, a target for benign prostatic hyperplasia that also has relevance in central and peripheral nervous system function. mdpi.com

Based on the available information, the chemical compound this compound is not extensively documented in publicly accessible scientific literature. There is a significant lack of research data pertaining to its specific biological activities and potential applications.

Therefore, it is not possible to provide a detailed article on the "" as outlined in the request. The specified subsections, including its interaction with neurotransmitter receptors, neuroprotective potential, antidepressant research avenues, antidiabetic and antioxidant applications, anti-inflammatory potential, other emerging biological research areas, and its application as a chemical probe, all require dedicated research findings that are currently unavailable for this specific molecule.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological profile and therapeutic potential of this compound. Without such studies, any discussion of its biological activities would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Future Directions and Research Perspectives for 7 Fluoro 2 Pyridin 4 Yl Indoline

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the successful translation of a lead compound from the laboratory to clinical application. Future research on 7-Fluoro-2-(pyridin-4-yl)indoline should prioritize the exploration of novel catalytic systems and sustainable practices that move beyond traditional, often harsh, synthetic methods.

Key areas of focus will include:

Transition Metal Catalysis: Leveraging catalysts like palladium, copper, and iron for C-N bond formation can offer milder reaction conditions and improved yields. acs.org For instance, palladium-catalyzed aerobic cycloisomerization of o-allylanilines represents a modern approach to constructing the indoline (B122111) core that avoids hazardous oxidants. organic-chemistry.org Similarly, iron and copper-catalyzed intramolecular C(sp²)–H amination presents a practical and sustainable method for preparing functionalized indolines. acs.org

Photocatalysis and Electrochemistry: These emerging fields in organic synthesis provide green alternatives to traditional methods. Visible-light-promoted reactions, for example, can facilitate the formation of the indoline ring system under ambient conditions, reducing energy consumption and waste.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow process would be a significant step towards efficient and industrial-scale production.

| Methodology | Catalyst/Reagent Type | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Aerobic Cycloisomerization | Palladium (Pd) complexes | Avoids harsh oxidants, uses O2 as terminal oxidant, high yields. organic-chemistry.org | Synthesis of functionalized indoles from o-allylanilines. organic-chemistry.org |

| Iron/Copper-Catalyzed C-N Bond Formation | Iron (Fe) and Copper (Cu) salts | Utilizes inexpensive and abundant metals, good functional group tolerance. acs.org | One-pot synthesis of N-protected indolines. acs.org |

| Gold/Silver-Catalyzed Cyclization | Gold (Au) and Silver (Ag) catalysts | Enables complex functionalization during indole (B1671886)/indoline synthesis. rsc.org | Synthesis of C3-functionalized indoles. rsc.org |

| Visible-Light Photocatalysis | Photocatalysts (e.g., dibenzosuberenone) | Energy-efficient, mild reaction conditions, high selectivity. mdpi.com | Site-selective C-H fluorination. mdpi.com |

Advanced SAR and Multi-Targeting Approaches for Enhanced Selectivity and Potency

A thorough investigation of the Structure-Activity Relationships (SAR) of this compound is crucial for optimizing its biological activity. Systematic modifications of its core structure can provide valuable insights into the molecular features required for potent and selective interaction with biological targets.

Future SAR studies should systematically explore:

The Role of the Fluorine Atom: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.com The impact of the 7-fluoro substituent on the compound's properties should be rigorously evaluated by synthesizing and testing analogs with fluorine at different positions or with other halogen atoms.

Modification of the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding. Altering its position (e.g., to the 2- or 3-position) or substituting the ring with various functional groups could significantly modulate target binding and selectivity.

Derivatization of the Indoline Core: The indoline nitrogen offers a handle for introducing a wide array of substituents to probe interactions with the target protein and to fine-tune the compound's physicochemical properties.

Furthermore, the concept of polypharmacology , or designing ligands to interact with multiple targets, is a growing trend in drug discovery for complex diseases like cancer. nih.gov Given that the indoline scaffold is a feature of many kinase inhibitors, this compound could be rationally designed as a multi-target inhibitor, for example, against kinases like EGFR and VEGFR-2, which are often implicated in tumorigenesis. nih.gov

| Structural Modification | Rationale | Desired Outcome | Potential Multi-Target Approach |

|---|---|---|---|

| Varying position/nature of the halogen on the indoline ring | To probe the effect of the electron-withdrawing group on binding affinity and metabolic stability. mdpi.com | Enhanced potency and improved pharmacokinetic profile. | - |

| Altering the pyridine ring to other N-heterocycles | To modulate hydrogen bonding capacity and explore new interactions with the target. nih.gov | Improved target selectivity and reduced off-target effects. | Design analogs to inhibit multiple related kinases by engaging different binding site residues. |

| Substitution on the indoline nitrogen | To introduce new functionalities for additional binding contacts and to optimize solubility and permeability. nih.gov | Increased potency and better drug-like properties. | Incorporate moieties known to bind to a secondary target of interest. |

| Introducing substituents on the pyridine ring | To fine-tune electronic properties and steric interactions within the binding pocket. | Enhanced binding affinity and selectivity. nih.gov | - |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For this compound, these computational tools can be leveraged to navigate the vast chemical space and identify novel derivatives with superior properties.

Future research should incorporate:

De Novo Drug Design: Generative AI models can design novel indoline derivatives by learning from vast datasets of known bioactive molecules. helixr.commdpi.com These models can propose structures with optimized binding affinity for a specific target while simultaneously considering synthetic feasibility.

Predictive Modeling: ML algorithms can build predictive models for various properties, including biological activity, ADME (absorption, distribution, metabolism, and excretion), and toxicity. nih.gov By screening virtual libraries of this compound analogs, researchers can prioritize the most promising candidates for synthesis, saving time and resources.

Virtual Screening and Target Identification: AI-powered platforms can screen the compound against large databases of protein structures to predict potential biological targets and off-targets, helping to elucidate its mechanism of action and predict potential side effects. nih.govnih.gov

| AI/ML Application | Description | Expected Impact on Research |

|---|---|---|

| Generative Models for De Novo Design | Algorithms that create new molecular structures with desired properties based on learned chemical rules. mdpi.com | Rapid generation of diverse and novel this compound analogs for synthesis and testing. |

| QSAR and ADMET Prediction | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity and pharmacokinetic properties. mdpi.com | Early-stage filtering of candidates with poor predicted profiles, reducing late-stage attrition. |

| Virtual High-Throughput Screening (vHTS) | Computational screening of large compound libraries against a biological target to identify potential hits. nih.gov | Efficient prioritization of compounds for experimental screening. |

| Target Prediction and Polypharmacology | Algorithms that predict protein targets for a given small molecule based on structural or ligand-based similarity. nih.gov | Identification of new therapeutic opportunities and understanding of potential off-target effects. |

Discovery of New Biological Targets and Unexplored Therapeutic Areas

While the initial development of this compound may be focused on a specific disease, its privileged scaffold suggests the potential for activity across a range of biological targets and therapeutic areas. nih.govmdpi.com A key future direction will be to systematically explore this potential to uncover novel applications.

Strategies for discovering new targets include:

Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models can reveal unexpected therapeutic effects without a preconceived target.

Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the direct binding partners of this compound from cell lysates, providing direct evidence of its molecular targets.

In Silico Target Fishing: Computational methods can predict potential targets by comparing the compound's structure to databases of known ligands for various proteins. nih.gov

Given the broad biological activities of indole and indoline derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, this compound should be evaluated in a diverse range of assays to uncover its full therapeutic potential. nih.govmdpi.com

Development as Chemical Biology Tools for Mechanistic Studies

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical probe to investigate biological pathways. nih.gov By understanding the precise mechanism of action, researchers can gain deeper insights into disease biology and identify new drug targets.

To transform this compound into a chemical tool, future research could focus on:

Synthesis of Tagged Analogs: Introducing a "tag" (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) onto the molecule allows for the visualization and isolation of its target protein(s) within a cellular context.

Development of Photoaffinity Probes: Incorporating a photoreactive group can enable covalent cross-linking of the compound to its target upon UV irradiation, facilitating unambiguous target identification.

Use in Target Validation: A potent and selective tool compound derived from this compound can be used to pharmacologically validate the role of its target protein in a specific disease pathway, strengthening the case for therapeutic intervention.

Addressing Challenges and Identifying Opportunities in Indoline-Based Drug Discovery Research

The path of any drug candidate is fraught with challenges, and indoline-based compounds are no exception. Proactively addressing these potential hurdles can turn them into opportunities for innovation.

Key challenges and opportunities include:

Achieving Selectivity: Many indoline-based compounds, particularly kinase inhibitors, suffer from a lack of selectivity, leading to off-target effects. This challenge presents an opportunity to employ advanced computational design and innovative medicinal chemistry to engineer highly selective inhibitors.

Overcoming Drug Resistance: Cancer cells and pathogens can develop resistance to therapeutic agents. Research into derivatives of this compound could focus on developing compounds that are effective against known resistance mutations or that act via novel mechanisms to circumvent resistance. mdpi.com

Optimizing Drug-like Properties: Ensuring that a compound has appropriate solubility, stability, and permeability is a critical challenge. nih.gov This provides an opportunity to explore novel formulation strategies and prodrug approaches to improve the delivery and efficacy of indoline-based therapeutics.

The exploration of this compound stands at an exciting frontier. By integrating sustainable synthesis, advanced SAR, artificial intelligence, and a deep exploration of its biological targets, the scientific community can unlock the full potential of this promising scaffold and pave the way for the development of novel and effective therapies.

Q & A

Q. What are the established synthetic methodologies for 7-Fluoro-2-(pyridin-4-yl)indoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling fluorinated indoline precursors with pyridine derivatives. Key steps include:

- Deprotonation : Use of potassium carbonate (K₂CO₃) to activate the indoline nitrogen for nucleophilic substitution .

- Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction efficiency, while temperatures between 80–100°C minimize by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity. Yield optimization requires stoichiometric control of bromopyridine derivatives (1.2–1.5 equivalents) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, NH indoline protons at δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~243.25 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the indoline-pyridine linkage .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency Measures : For skin contact, wash with copious water for 15 minutes; for ingestion, seek immediate medical attention. Refer to MSDS for toxicity data (e.g., LD₅₀ in rodent models) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and pyridine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : The fluorine atom’s electron-withdrawing nature (-I effect) increases electrophilicity at the indoline’s C2 position, while the pyridine’s electron-donating mesomeric effect (+M) stabilizes transition states.

- Experimental Validation : Perform density functional theory (DFT) calculations to map charge distribution. Compare reactivity in Suzuki-Miyaura couplings using aryl boronic acids with varying electronic profiles (e.g., p-NO₂ vs. p-OMe substituents) .

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, IC₅₀ values, incubation times). For example, HER2 inhibition may vary between MCF-7 (breast cancer) and A549 (lung cancer) cells due to receptor expression levels .

- Reproducibility Testing : Replicate experiments under standardized conditions (e.g., 10 µM compound concentration, 24-hour exposure). Use ANOVA to assess statistical significance of discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the indoline C5/C6 positions (e.g., methyl, chloro) or pyridine C3 position (e.g., methoxy, amino) to modulate steric and electronic effects .

- Biological Screening : Test derivatives against target enzymes (e.g., EGFR, HER2) using fluorescence-based kinase assays. Corrogate activity data with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.